molecular formula C8H10BBrO3 B2468474 4-Bromo-2-ethoxyphenylboronic acid CAS No. 2096329-53-0

4-Bromo-2-ethoxyphenylboronic acid

Cat. No. B2468474
CAS RN: 2096329-53-0
M. Wt: 244.88
InChI Key: NDXNHLXMUMYKTN-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxyphenylboronic acid is a chemical compound with the CAS Number 2096329-53-0 and a linear formula of C8H10BBrO3 . It has a molecular weight of 244.88 .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethoxyphenylboronic acid is 1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 . This indicates the presence of a bromine atom and an ethoxy group attached to a phenyl ring, along with a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including 4-Bromo-2-ethoxyphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used for the synthesis of various biologically active molecules .


Physical And Chemical Properties Analysis

The compound has a storage temperature requirement of refrigeration .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview

Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign organoboron reagents. Among these reagents, 4-Bromo-2-ethoxyphenylboronic acid plays a crucial role.

Applications

Protodeboronation Reactions

Overview

Protodeboronation involves the removal of a boron group from boronic esters. 4-Bromo-2-ethoxyphenylboronic acid participates in this process.

Applications

Boronic Acid-Based Sensing

Overview

Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions). These interactions make them valuable in various sensing applications.

Applications

Selection of boron reagents for Suzuki–Miyaura coupling Catalytic protodeboronation of pinacol boronic esters Boronic acids for sensing and other applications

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The 4-Bromo-2-ethoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 4-Bromo-2-ethoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of a variety of organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics for use in the Suzuki–Miyaura cross-coupling reaction .

Result of Action

The result of the action of 4-Bromo-2-ethoxyphenylboronic acid is the successful formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds, contributing to the advancement of organic chemistry .

Action Environment

The action of 4-Bromo-2-ethoxyphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound is generally environmentally benign, suggesting that it is stable under a variety of conditions . The exact influence of environmental factors on the efficacy of 4-bromo-2-ethoxyphenylboronic acid in the suzuki–miyaura cross-coupling reaction requires further study .

properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXNHLXMUMYKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxyphenylboronic acid

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